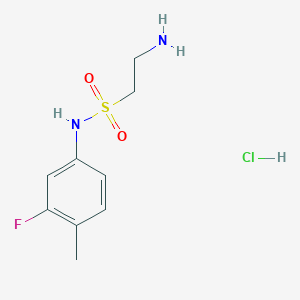

2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride

Overview

Description

2-Amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride, also known as AFMPS, is a synthetic, water-soluble compound with a wide range of applications in laboratory experiments and scientific research. AFMPS is a highly effective reagent, meaning that it can be used to produce a wide range of products from simple chemical reactions. The compound has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. AFMPS has been found to be effective in a variety of biochemical and physiological processes, and is an important tool for scientists in their research.

Scientific Research Applications

Fluorescence Detection of Intracellular Zn2+

A study explored the coordination and fluorescence properties of 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (a related compound) in Zn2+ ternary complexes. The research found significant implications for the use of this fluorophore in detecting intracellular Zn2+ levels, showcasing its potential in biological imaging and diagnostic applications (Hendrickson et al., 2003).

Inhibition of Kynurenine 3-Hydroxylase

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, finding that compounds within this class were high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. The inhibitors were effective in vitro and in vivo, suggesting therapeutic potential for neurological conditions (Röver et al., 1997).

Novel Syntheses

Research on the synthesis of related compounds, like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, demonstrates the versatility of sulfonamide derivatives in chemical synthesis. These compounds are valuable intermediates for the production of pesticides and other chemicals, highlighting the broad applicability of this chemical class in industrial and agricultural chemistry (Xiao-hua Du et al., 2005).

Aminochlorination of Alkenes

The development of a catalyst-free aminochlorination process using N-chloro-N-fluorobenzenesulfonamide (CFBSA) presents a novel method for adding chlorine and nitrogen groups to alkenes. This technique has significant implications for organic synthesis, offering a straightforward route to diverse chloroamines and aziridines, which are valuable in medicinal chemistry and materials science (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

A study on the structure and gene expression relationship of antitumor sulfonamides identified potent cell cycle inhibitors that have advanced to clinical trials. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, disrupt tubulin polymerization or affect cell cycle progression, indicating potential for cancer therapy (Owa et al., 2002).

properties

IUPAC Name |

2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(6-9(7)10)12-15(13,14)5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMONYXJGSUQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

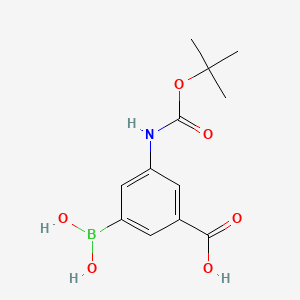

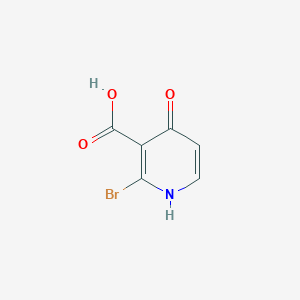

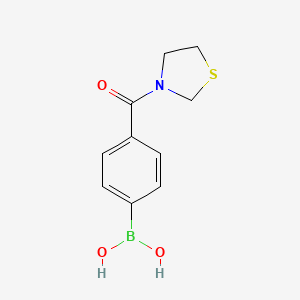

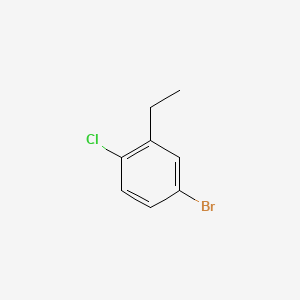

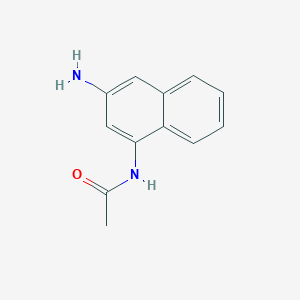

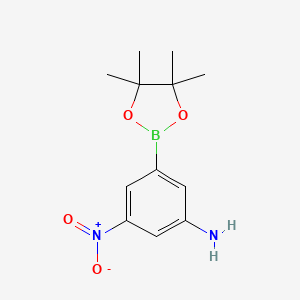

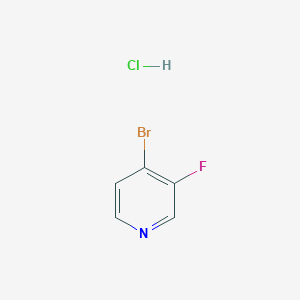

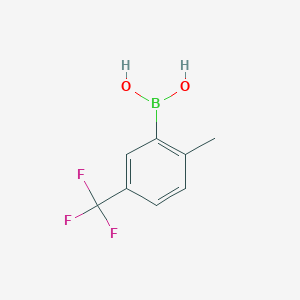

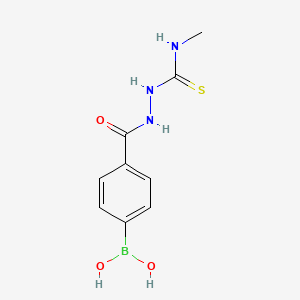

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)

![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)

![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)